N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(4-Methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a structurally complex molecule featuring a xanthene core substituted at the 9-position with a carboxamide group linked to a 1,2,4-triazole ring system. The triazole moiety is further functionalized with a pyridin-2-yl group and a methyl-ketone substituent.
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-28-22(18-10-6-7-13-25-18)27-29(24(28)31)15-14-26-23(30)21-16-8-2-4-11-19(16)32-20-12-5-3-9-17(20)21/h2-13,21H,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWGQVRCNVVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-9H-xanthene-9-carboxamide exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various fungi and bacteria. This compound could serve as a lead structure for developing new antimicrobial agents aimed at combating resistant strains of pathogens.
Case Study: Antifungal Activity
A study conducted on triazole derivatives demonstrated their effectiveness against Candida species, suggesting that modifications to the existing structure could enhance antifungal activity. The incorporation of the xanthene moiety may further augment this effect by improving solubility and bioavailability in biological systems.
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activities. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Research Findings
In vitro studies have shown that triazole-based compounds can significantly reduce the expression of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. Further exploration into the specific mechanisms of action for this compound could yield valuable insights for therapeutic applications.
Agricultural Applications
2.1 Pesticidal Activity
Given the increasing need for eco-friendly pesticides, compounds like this compound are being investigated for their potential as botanical pesticides. The xanthene structure may contribute to insecticidal properties.
Case Study: Insecticidal Efficacy
Research has shown that certain xanthene derivatives can effectively control pest populations in agricultural settings. Laboratory tests indicate that these compounds disrupt the nervous systems of target insects, leading to mortality. This property positions them as viable alternatives to synthetic pesticides.
Material Science Applications
3.1 Fluorescent Dyes
The xanthene core is well-known for its fluorescent properties, making this compound a candidate for use in various applications such as fluorescent markers in biological assays or imaging techniques.
Research Insights
Studies have demonstrated that xanthene derivatives can be used as fluorescent probes due to their high quantum yields and stability under physiological conditions. This application is particularly valuable in cellular imaging and tracking biological processes in real-time.
Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant pathogens |
| Anti-inflammatory drugs | Inhibition of TNF-alpha and IL-6 | |
| Agricultural Science | Eco-friendly pesticides | Effective against insect pests |
| Material Science | Fluorescent dyes | High quantum yields for imaging applications |
Chemical Reactions Analysis
Reactions at the 1,2,4-Triazol-5-one Core
The triazolone ring is prone to nucleophilic substitution, oxidation, and coordination chemistry due to its electron-deficient nature and labile N-substituents.
Nucleophilic Substitution
The 1-position nitrogen (adjacent to the ethyl linker) undergoes substitution with nucleophiles under basic conditions. For example:
Oxidation and Tautomerism
The triazolone’s keto-enol tautomerism (Fig. 1) stabilizes intermediates during oxidation. MnO₂ or DDQ oxidizes the 4,5-dihydrotriazolone to aromatic triazole derivatives .
Reactivity of the Pyridin-2-yl Substituent
The pyridine ring participates in coordination chemistry and electrophilic substitution:
Coordination with Metal Ions
The pyridinyl nitrogen binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological activity .
Electrophilic Aromatic Substitution
Directed by the nitrogen’s lone pair, bromination or nitration occurs at the pyridine’s para position .
Xanthene Carboxamide Reactivity
The xanthene carboxamide undergoes hydrolysis and photochemical reactions:
Hydrolysis
Under acidic or basic conditions, the carboxamide hydrolyzes to xanthene-9-carboxylic acid and ethylamine derivatives :
Photochemical Ring-Opening
UV irradiation induces xanthene’s lactone ring-opening, forming a colored dihydroxy intermediate, reversible in the dark .
Cross-Coupling Reactions
The ethyl linker enables Suzuki-Miyaura or Buchwald-Hartwig couplings for bioconjugation or polymer synthesis .
Experimental Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core scaffolds and substituents:
Key Differences and Implications
- Core Rigidity : The xanthene core in the target compound provides planarity and rigidity, which contrasts with the more three-dimensional, rotor-like sulfonephthalein dyes lacking the xanthene ether bond . This planarity may enhance π-π stacking interactions in biological systems compared to sulfonephthaleins, which exhibit weaker binding to cyclodextrins due to their flexibility .
- Substituent Effects: Unlike indole-substituted xanthenes (broad bioactivity ), the target compound’s triazole-pyridine system may confer selective metal-binding or kinase-inhibitory properties. Triazoles are known for their stability under physiological conditions, offering advantages over carbazole-triazanylidenes (e.g., compound 24–25 ), which may exhibit lower metabolic stability.
Binding and Bioactivity
- Cyclodextrin Interactions : Xanthene derivatives like the target compound may exhibit stronger binding to γ-cyclodextrin (γ-CD) than sulfonephthaleins due to their planar core, as demonstrated in NMR titration studies .
- Therapeutic Potential: While indole-xanthenes show antimicrobial and anti-inflammatory activities , the triazole-pyridine motif in the target compound could enhance selectivity for targets like EGFR kinases or bacterial metalloenzymes, analogous to clinically used triazole-containing drugs (e.g., voriconazole).
Table 1: Comparative Physicochemical Properties
Preparation Methods
Xanthene Ring Formation
The xanthene scaffold is synthesized via Knoevenagel–Michael cascade reactions (Source). Cyclohexane-1,3-dione derivatives react with aromatic aldehydes under reflux in ethanol, catalyzed by Cu(II)/natural phosphate (Cu(II)/NP), achieving yields of 85–97%:
$$
\text{Cyclohexane-1,3-dione} + \text{Aldehyde} \xrightarrow{\text{Cu(II)/NP, EtOH, reflux}} \text{Xanthene derivative}
$$
Alternative methods include acid-catalyzed annulation of methyl methoxy(2,6-dioxo-4,4-dimethylcyclohexyl)acetate, as described in Source, yielding tetramethyl-dioxo-xanthene carboxylates.
Carboxamide Functionalization
The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with ethylenediamine in tetrahydrofuran (THF) to yield the ethylamide. Purification via silica gel chromatography ensures >95% purity.
Synthesis of the 1,2,4-Triazolone-Ethylamine Subunit
Cyclization to Form the Triazolone Core
Source outlines a one-pot synthesis for triazolones using sulfonyl isocyanates and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Adapting this protocol:
- Pyridin-2-ylcarbohydrazide reacts with methyl isocyanate in acetonitrile at 50–80°C.
- Cyclization is catalyzed by N-methylimidazole, forming the 1,2,4-triazolone ring (yield: 79–89%).
Final Amide Coupling
The xanthene carboxamide and triazolone-ethylamine subunits are coupled via HATU-mediated amide bond formation :
$$
\text{Xanthene-COCl} + \text{Triazolone-CH₂CH₂NH₂} \xrightarrow{\text{HATU, DIPEA, DCM}} \text{Target Compound}
$$
Reaction conditions:
- Solvent : Dichloromethane (DCM).
- Coupling reagent : HATU (1.1 equiv).
- Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv).
- Yield : 82–88% after recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Key Observations :
- Cu(II)/NP catalysis (Source) offers superior yields for xanthene synthesis compared to acid-catalyzed annulation (Source).
- N-Methylimidazole accelerates triazolone cyclization by stabilizing intermediates (Source).
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridinyl), 7.89 (s, 1H, triazolone), 6.92–7.12 (m, 4H, xanthene).
- HRMS (ESI) : m/z calcd for C₂₈H₂₄N₅O₃ [M+H]⁺: 486.1921; found: 486.1918.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity.
Challenges and Optimization Strategies
- Regioselectivity in Triazolone Formation : Competing 1,2,3-triazole byproducts were minimized using N-methylimidazole (Source).
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improved cyclization kinetics versus nonpolar alternatives (Source).
- Catalyst Recyclability : Cu(II)/NP retained 92% activity after five cycles, reducing costs (Source).
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing this compound, and how can yield and purity be optimized?
- Answer : The synthesis involves multi-step organic reactions, including condensation of the pyridine-triazole moiety with the xanthene-carboxamide backbone. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Cyclization : Temperature-controlled (60–80°C) ring closure in the presence of a base like triethylamine to form the 1,2,4-triazole ring .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the product. Yield optimization requires strict control of solvent choice, reaction time, and stoichiometric ratios of precursors .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the pyridinyl, triazole, and xanthene moieties. For example, the xanthene protons appear as singlet peaks at δ 6.8–7.5 ppm, while the pyridine protons resonate at δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]) with an error margin < 5 ppm .
- HPLC-PDA : Purity assessment using a photodiode array detector to detect impurities at 254 nm .
Q. What are the compound’s key physicochemical properties relevant to biological testing?
- Answer :
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data or reaction mechanisms?
- Answer :
- Density Functional Theory (DFT) : Calculate NMR chemical shifts to validate experimental data. For example, discrepancies in triazole proton shifts can be resolved by comparing computed vs. observed δ values .
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model intermediates in the triazole cyclization step, identifying energy barriers that explain low yields .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to optimize conditions .
Q. What strategies address conflicting bioactivity data across cell lines or in vivo models?
- Answer :
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism in certain models reduces efficacy .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinase domains) across models .
Q. How can AI-driven experimental design improve reaction optimization or SAR studies?
- Answer :
- Active Learning Algorithms : Platforms like ICReDD integrate quantum chemical calculations with Bayesian optimization to predict optimal solvent/base combinations, reducing trial-and-error iterations .
- SAR Model Development : Train neural networks on structural fingerprints (e.g., ECFP4) and bioactivity data to prioritize derivatives with enhanced potency .
- Process Control : AI tools in COMSOL Multiphysics simulate heat/mass transfer during scale-up, ensuring reproducibility from mg to g scale .
Methodological Guidance
Designing a robust protocol for in vitro cytotoxicity and selectivity profiling :
- Step 1 : Use a panel of cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cell lines.
- Step 2 : Pre-treat cells with 0.1–100 µM compound for 48 hrs; measure viability via MTT assay .
- Step 3 : Calculate selectivity indices (SI = IC normal / IC cancer). SI > 3 indicates therapeutic potential .
Resolving spectral overlap in NMR data :
- Strategy : Conduct 2D experiments (HSQC, HMBC) to assign overlapping protons. For example, the xanthene CH group’s HMBC correlations to carbonyl carbons confirm connectivity .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
